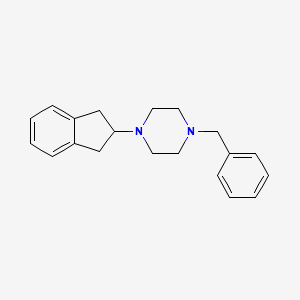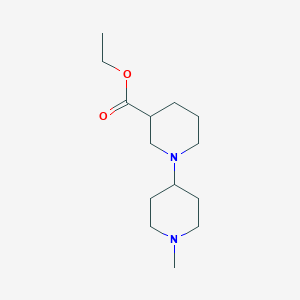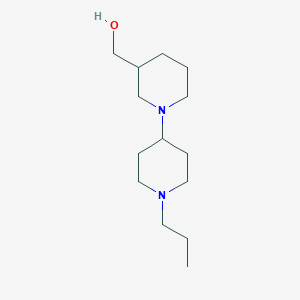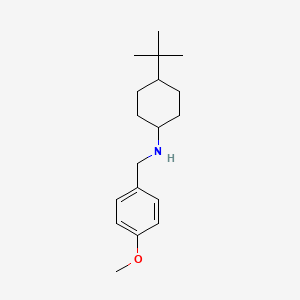
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine
Übersicht
Beschreibung
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine is a chemical compound that belongs to the class of drugs known as monoamine oxidase inhibitors (MAOIs). It is commonly used as an antidepressant and has been found to be effective in the treatment of various psychiatric disorders.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine involves the inhibition of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine increases the levels of these neurotransmitters in the brain, which in turn leads to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of beta-endorphins, which are natural painkillers produced by the body. Additionally, it has been found to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine in lab experiments is its ability to inhibit MAO. This makes it a useful tool for studying the effects of neurotransmitters such as serotonin, dopamine, and norepinephrine on behavior and mood. However, one of the limitations of using this compound is that it can have potentially harmful interactions with other medications and foods, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine. One area of interest is the development of new N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine that are more selective and have fewer side effects than current drugs. Another area of research is the use of N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine in combination with other medications for the treatment of psychiatric disorders. Additionally, there is interest in exploring the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N'-(1-methyl-3-phenylpropyl)-1,3-propanediamine has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been found to be effective in the treatment of depression, anxiety, and obsessive-compulsive disorder (OCD).
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-(4-phenylbutan-2-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(16-12-7-13-17(2)3)10-11-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPFUXMBVCZVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-(4-phenylbutan-2-yl)propane-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)
![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)



![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)


